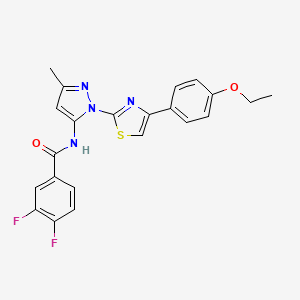

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

CAS No.: 1019095-63-6

Cat. No.: VC8431835

Molecular Formula: C22H18F2N4O2S

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1019095-63-6 |

|---|---|

| Molecular Formula | C22H18F2N4O2S |

| Molecular Weight | 440.5 g/mol |

| IUPAC Name | N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |

| Standard InChI | InChI=1S/C22H18F2N4O2S/c1-3-30-16-7-4-14(5-8-16)19-12-31-22(25-19)28-20(10-13(2)27-28)26-21(29)15-6-9-17(23)18(24)11-15/h4-12H,3H2,1-2H3,(H,26,29) |

| Standard InChI Key | LBPDEGPEAAEAHM-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC(=C(C=C4)F)F |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC(=C(C=C4)F)F |

Introduction

Chemical Structure and Properties

Molecular Composition

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide (CAS: 1019095-63-6) has a molecular formula of C₂₂H₁₈F₂N₄O₂S and a molecular weight of 440.5 g/mol. The IUPAC name delineates its structure: a pyrazole core substituted with a 3-methyl group, linked to a 4-(4-ethoxyphenyl)thiazol-2-yl moiety, and further acylated by a 3,4-difluorobenzamide group.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 1019095-63-6 |

| Molecular Formula | C₂₂H₁₈F₂N₄O₂S |

| Molecular Weight | 440.5 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC(=C(C=C4)F)F |

| InChIKey | LBPDEGPEAAEAHM-UHFFFAOYSA-N |

Structural Features

The molecule’s architecture combines three pharmacophoric elements:

-

Thiazole Ring: The 4-(4-ethoxyphenyl)thiazol-2-yl group contributes aromaticity and potential π-π interactions with biological targets.

-

Pyrazole Core: The 3-methyl-1H-pyrazol-5-yl unit offers hydrogen-bonding capabilities and metabolic stability.

-

Benzamide Substituent: The 3,4-difluorobenzamide group enhances lipophilicity and may influence target selectivity through halogen bonding.

The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring introduces steric bulk and modulates electronic effects, while the fluorine atoms on the benzamide moiety improve metabolic resistance and membrane permeability.

Synthesis and Analytical Characterization

Analytical Techniques

Structural confirmation and purity assessment rely on:

Table 2: Analytical Methods and Applications

| Technique | Application |

|---|---|

| NMR Spectroscopy | Assigns proton and carbon environments |

| HPLC | Quantifies purity (>95% typical) |

| Mass Spectrometry | Verifies molecular ion ([M+H]+ = 441.2) |

| X-ray Crystallography | Resolves 3D conformation (if available) |

The Standard InChIKey (LBPDEGPEAAEAHM-UHFFFAOYSA-N) ensures unique identifier compatibility across chemical databases.

Challenges and Future Directions

-

Synthetic Scalability: Multi-step synthesis complicates large-scale production.

-

Target Identification: Proteomic studies are needed to elucidate precise molecular targets.

-

Toxicity Profiling: In vitro and in vivo assays must assess off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume